

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate*

Cat. No.: B578525

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**, a key heterocyclic building block in medicinal chemistry and drug discovery.

Core Chemical Properties

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. The presence of the bromo group at the 3-position and an ethyl carboxylate group at the 6-position makes it a versatile intermediate for further chemical modification.^{[1][2]}

Physicochemical Data

The key quantitative properties of the compound are summarized in the table below.

Property	Value	References
CAS Number	1263060-07-6	[3] [4] [5] [6] [7]
Molecular Formula	C ₉ H ₈ BrN ₃ O ₂	[7]
Molecular Weight	270.08 g/mol	
IUPAC Name	ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate	[4]
Storage	Room temperature, sealed, dry, dark	[2]

Spectral Data

While detailed, publicly available spectra for this specific compound are limited, suppliers often provide NMR, HPLC, and LC-MS data upon request.[\[6\]](#) Based on the structure, the expected spectral characteristics would include:

- ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and distinct aromatic protons on the pyrazolopyrimidine core.
- ¹³C NMR: Resonances for the carbonyl carbon of the ester, the ethyl group carbons, and the carbons of the heterocyclic ring system.
- Mass Spectrometry: A molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Synthesis and Reactivity

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic compounds.[\[8\]](#)[\[9\]](#) For halogenated derivatives like the title compound, methods can involve direct halogenation of the pyrazolopyrimidine core or the use of halogenated precursors during the cyclization step.[\[8\]](#)

The bromine atom at the 3-position is particularly significant as it serves as a handle for introducing molecular diversity. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[\[1\]](#)[\[8\]](#) This reactivity allows

for the systematic modification of the core structure to explore structure-activity relationships (SAR) in drug discovery programs.[8][10]

Biological Activity and Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known for its potent and diverse biological activities.[8] Derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[8][9]

Role as a Kinase Inhibitor

Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors.[8] They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. Kinases targeted by this scaffold include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Tropomyosin Receptor Kinases (Trks).[8][9][11] The development of dual inhibitors, such as those targeting both CDK2 and TRKA, is a promising strategy to enhance anticancer efficacy and overcome drug resistance.[12]

Experimental Protocols

While a specific, published protocol for the synthesis of **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate** was not found in the initial search, a representative protocol for a subsequent reaction utilizing its key reactivity is provided below.

Representative Protocol: Suzuki Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid to the 3-position of the title compound.

Objective: To synthesize Ethyl 3-aryl-pyrazolo[1,5-a]pyrimidine-6-carboxylate.

Materials:

- **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate** (1.0 eq)
- Arylboronic acid (1.2 eq)

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., Na_2CO_3 or K_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

- To a flame-dried round-bottom flask, add **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**, the arylboronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the palladium catalyst to the flask under the inert atmosphere.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl substituted product.

Conclusion

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a valuable and versatile building block for chemical synthesis. Its strategic functionalization allows for the creation of diverse molecular libraries. The parent scaffold's proven efficacy as a kinase inhibitor makes this compound highly relevant for researchers in oncology, immunology, and other fields focused on targeted therapeutics.^{[8][10]} Future work will likely continue to explore the vast chemical space accessible from this intermediate to develop novel and more selective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine [myskinrecipes.com]
- 3. Ethyl 3-bromoPyrazolo[1,5-a]pyriMidine-6-carboxylate | 1263060-07-6 [chemicalbook.com]
- 4. Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate - C9H8BrN3O2 | CSSB00010296052 [chem-space.com]
- 5. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 6. 1263060-07-6|Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate|BLD Pharm [bldpharm.com]
- 7. 1263060-07-6 | ETHYL 3-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE | Tetrahedron [thsci.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 12. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b578525#ethyl-3-bromopyrazolo-1-5-a-pyrimidine-6-carboxylate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com